tert-butyl N-(1-{[1-({4-[(diaminomethylidene)amino]-1-[(5-methyl-2-oxo-2H-chromen-7-yl)carbamoyl]butyl}carbamoyl)-2-hydroxyethyl]carbamoyl}-2-phenylethyl)carbamate
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Overview
Description
Trypsin is a serine protease enzyme that plays a crucial role in the digestive systems of many vertebrates. It is primarily responsible for breaking down proteins into smaller peptides, facilitating their absorption in the small intestine. Trypsin is produced in the pancreas as an inactive precursor called trypsinogen, which is then activated in the small intestine. This enzyme specifically cleaves peptide bonds at the carboxyl side of the amino acids lysine and arginine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trypsin is typically derived from animal sources, particularly from the pancreas of pigs or cattle. The enzyme can be extracted and purified through a series of steps involving homogenization, centrifugation, and chromatographic techniques. Recombinant DNA technology has also been employed to produce trypsin in microbial systems, providing an alternative to animal-derived sources .
Industrial Production Methods
In industrial settings, trypsin is produced by extracting it from the pancreas of slaughtered animals. The pancreas is homogenized, and the enzyme is isolated through a series of purification steps, including precipitation, centrifugation, and chromatography. Recombinant production methods involve inserting the gene encoding trypsin into microbial hosts such as Escherichia coli or yeast, which then produce the enzyme in large quantities .
Chemical Reactions Analysis
Types of Reactions
Trypsin primarily catalyzes the hydrolysis of peptide bonds, specifically targeting the carboxyl side of lysine and arginine residues. This hydrolytic activity is essential for protein digestion in the small intestine .
Common Reagents and Conditions
The enzymatic activity of trypsin is optimal at a pH range of 7.5 to 8.5 and a temperature of around 37°C. Common reagents used in trypsin reactions include buffers such as phosphate-buffered saline (PBS) and substrates like Nα-Benzoyl-L-arginine ethyl ester (BAEE) for activity assays .
Major Products Formed
The primary products of trypsin-catalyzed reactions are smaller peptide fragments and free amino acids, which are further broken down by other proteases in the digestive system .
Scientific Research Applications
Trypsin has a wide range of applications in scientific research, particularly in the fields of biochemistry, molecular biology, and medicine. Some of its key applications include:
Protein Digestion: Trypsin is widely used in proteomics for the digestion of proteins into peptides, which are then analyzed by mass spectrometry
Cell Culture: Trypsin is used to dissociate adherent cells from culture surfaces, facilitating cell passage and subculturing.
Biotechnology: Trypsin is employed in various biotechnological processes, including the production of recombinant proteins and the development of enzyme-based assays
Medical Applications: Trypsin is used in wound healing and tissue repair, as well as in the treatment of inflammatory conditions
Mechanism of Action
Trypsin exerts its effects by cleaving peptide bonds in proteins, specifically targeting the carboxyl side of lysine and arginine residues. The enzyme’s active site contains a catalytic triad consisting of histidine-57, aspartate-102, and serine-195, which work together to facilitate the nucleophilic attack on the peptide bond. This results in the formation of an acyl-enzyme intermediate, which is then hydrolyzed to release the cleaved peptide fragments .
Comparison with Similar Compounds
Trypsin belongs to the serine protease family, which includes other enzymes such as chymotrypsin and elastase. While trypsin specifically cleaves peptide bonds at lysine and arginine residues, chymotrypsin targets aromatic amino acids like phenylalanine, tyrosine, and tryptophan, and elastase cleaves at small, neutral amino acids such as alanine and valine. This substrate specificity distinguishes trypsin from other serine proteases and highlights its unique role in protein digestion .
Similar Compounds
Chymotrypsin: Cleaves at aromatic amino acids.
Elastase: Cleaves at small, neutral amino acids.
Thrombin: Involved in blood clotting and cleaves at arginine residues.
Plasmin: Involved in fibrinolysis and cleaves at lysine residues.
Trypsin’s specificity and efficiency make it an invaluable tool in both research and industrial applications, setting it apart from other proteases.
Properties
Molecular Formula |
C33H43N7O8 |
---|---|
Molecular Weight |
665.7 g/mol |
IUPAC Name |
tert-butyl N-[1-[[1-[[5-(diaminomethylideneamino)-1-[(5-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C33H43N7O8/c1-19-15-21(17-26-22(19)12-13-27(42)47-26)37-28(43)23(11-8-14-36-31(34)35)38-30(45)25(18-41)39-29(44)24(16-20-9-6-5-7-10-20)40-32(46)48-33(2,3)4/h5-7,9-10,12-13,15,17,23-25,41H,8,11,14,16,18H2,1-4H3,(H,37,43)(H,38,45)(H,39,44)(H,40,46)(H4,34,35,36) |
InChI Key |
RBKHOTLLIQRMRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C=CC(=O)O2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.